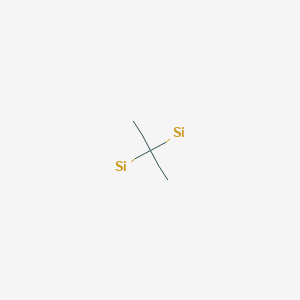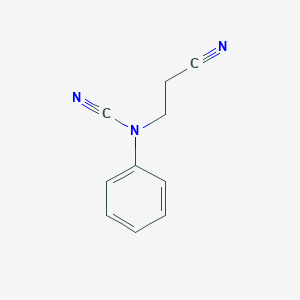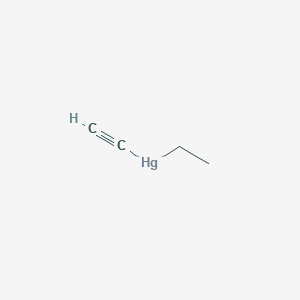
Ethyl(ethynyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(ethynyl)mercury is an organometallic compound composed of an ethyl group (CH₃CH₂-) and an ethynyl group (C≡C-) bound to a mercury (II) center. This compound is a type of organomercury compound, which means it contains a carbon-mercury bond. Organomercury compounds are known for their significant toxicity and have been studied extensively for their environmental and biological impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(ethynyl)mercury typically involves the reaction of ethynylmercury chloride with ethylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{MgBr} + \text{C}_2\text{H}_5\text{HgCl} \rightarrow \text{C}_2\text{H}_5\text{HgC}_2\text{H} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent controls to prevent environmental contamination and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
Ethyl(ethynyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury (II) oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and hydrocarbons.
Substitution: The ethyl and ethynyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Mercury (II) oxide (HgO) and carbon dioxide (CO₂).
Reduction: Elemental mercury (Hg) and ethane (C₂H₆).
Substitution: Various organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl(ethynyl)mercury has limited applications in scientific research due to its toxicity. it has been studied for its potential use in:
Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigating the effects of organomercury compounds on biological systems.
Medicine: Limited use in the past as a preservative in vaccines, although this has been largely discontinued due to safety concerns.
Industry: Occasionally used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(ethynyl)mercury involves its interaction with thiol groups (-SH) in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can also cross the blood-brain barrier, leading to neurological effects.
Comparison with Similar Compounds
Similar Compounds
Methylmercury (CH₃Hg): Another organomercury compound with a methyl group instead of an ethyl group.
Ethylmercury (C₂H₅Hg): Similar to ethyl(ethynyl)mercury but lacks the ethynyl group.
Phenylmercury (C₆H₅Hg): Contains a phenyl group instead of an ethyl or ethynyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and ethynyl groups, which can influence its reactivity and toxicity. The ethynyl group introduces additional reactivity, making it distinct from other organomercury compounds.
Properties
CAS No. |
82490-17-3 |
|---|---|
Molecular Formula |
C4H6Hg |
Molecular Weight |
254.68 g/mol |
IUPAC Name |
ethyl(ethynyl)mercury |
InChI |
InChI=1S/C2H5.C2H.Hg/c2*1-2;/h1H2,2H3;1H; |
InChI Key |
JTOVXSBGNYTHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Hg]C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


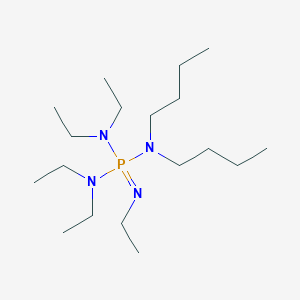
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
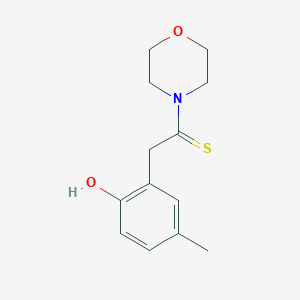
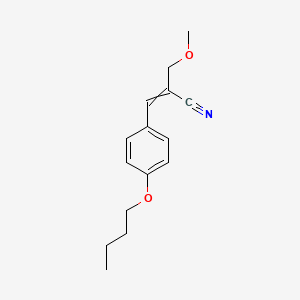
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
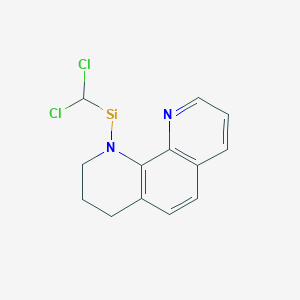
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
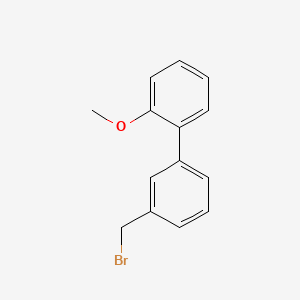
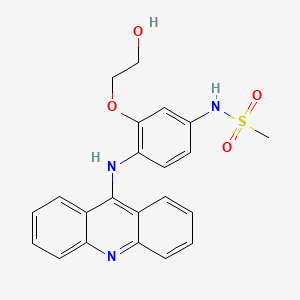
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
